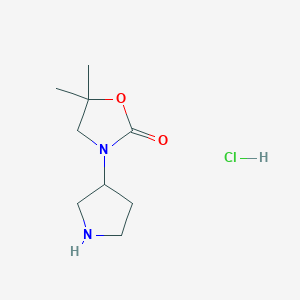

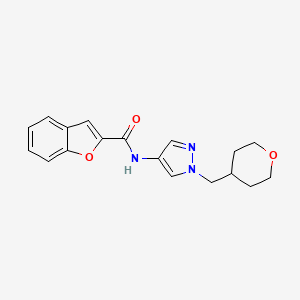

Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of similar compounds shows that they are partially hydrogenated derivatives of naphthalene . The exact molecular structure of “Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is not available in the current literature.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not documented, similar compounds like 1,2,3,4-Tetrahydronaphthalene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene Derivatives : The compound has been used in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives through a multi-step process involving methylation and Friedel-Crafts acylation. This synthesis has important implications in organic chemistry and pharmacology (Göksu et al., 2003).

Diels-Alder Reactions : It serves as a reactant in Diels-Alder reactions. For instance, its reaction with 1,3-dienes at 100°C results in the formation of tetrahydrocoumarins and other organic compounds. This reaction is fundamental in synthetic organic chemistry (Imagawa et al., 1974).

Inverse-Electron-Demand Diels–Alder Reaction : It is used in the preparation and inverse-electron-demand Diels–Alder reaction, a key process in organic synthesis. This reaction generates complex organic structures, essential in medicinal chemistry (Boger & Mullican, 2003).

Applications in Organic Synthesis

Preparation of Complex Organic Molecules : The compound is integral in synthesizing complex organic molecules like anthracyclinones, which are significant in the development of pharmaceutical agents (Suzuki et al., 1984).

Synthesis of Polycyclic Compounds : It plays a role in the Friedel–Crafts acylation process to synthesize polycyclic compounds. These compounds have various applications, including the development of new materials and pharmaceuticals (Tatta & Bardhan, 1968).

Formation of Novel Organic Intermediates : The compound is used to generate novel organic intermediates in asymmetric reduction reactions. These intermediates are crucial for synthesizing terpenoids and other natural products (Katoh et al., 2006).

Photoreaction and Crystal Structure Analysis

Photoreaction Studies : It is involved in photoreaction studies, contributing to understanding the behavior of organic molecules under light exposure. This is important in photopharmacology and material sciences (Hasegawa, 1997).

Crystal Structure Determination : The derivative of tetrahydronaphthalene is analyzed for its crystal structure, providing insights into the molecular configuration and stability of complex organic compounds (Zacharias et al., 1995).

Mécanisme D'action

Target of Action

The primary targets of Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate are currently unknown. This compound is a derivative of tetrahydronaphthalene , which is used in coal liquefaction and as an alternative to turpentine in paints and waxes . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As a derivative of tetrahydronaphthalene , it may potentially interact with biochemical pathways related to the metabolism of aromatic compounds.

Propriétés

IUPAC Name |

methyl 2-methyl-3,4-dihydro-1H-naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(12(14)15-2)8-7-10-5-3-4-6-11(10)9-13/h3-6H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYPOULSHGDOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Cyclohex-1-enylethyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo [3,4-b]pyridin-4-yl))amine](/img/structure/B2462545.png)

![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2462554.png)

![benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2462556.png)

methanone](/img/structure/B2462557.png)